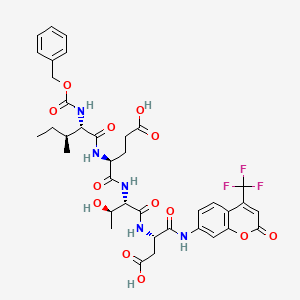

(-)-cis-anti-N2-BPDE-dG

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-cis-anti-N2-BPDE-dG, also known as (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine, is a DNA adduct formed when benzo[a]pyrene, a polycyclic aromatic hydrocarbon, undergoes metabolic activation. This compound is significant in the study of chemical carcinogenesis as it is a major DNA lesion resulting from exposure to benzo[a]pyrene, which is found in tobacco smoke, grilled foods, and environmental pollutants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine involves several steps:

Oxidation of Benzo[a]pyrene: Benzo[a]pyrene is first oxidized to benzo[a]pyrene-7,8-dihydrodiol.

Epoxidation: The dihydrodiol is then further oxidized to form benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.

Reaction with Deoxyguanosine: The epoxide reacts with deoxyguanosine to form the (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine adduct.

Industrial Production Methods

Industrial production of this compound is not common due to its highly specific and research-oriented nature. The synthesis is typically carried out in specialized laboratories under controlled conditions to ensure the purity and stability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine undergoes several types of chemical reactions:

Oxidation: The compound can be further oxidized under certain conditions.

Reduction: Reduction reactions can alter the epoxide ring structure.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Water, alcohols, amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is used to study the mechanisms of DNA damage and repair. It serves as a model compound to understand the interactions between DNA and carcinogenic substances.

Biology

In biological research, this compound is used to investigate the mutagenic and carcinogenic effects of benzo[a]pyrene. It helps in understanding how DNA adducts contribute to mutations and cancer development.

Medicine

In medical research, (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is studied for its role in cancer etiology. It aids in the development of biomarkers for exposure to carcinogens and the assessment of cancer risk.

Industry

While not widely used in industry, this compound is important in environmental monitoring and the development of strategies to mitigate exposure to carcinogenic pollutants.

Wirkmechanismus

The mechanism of action of (-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine involves its interaction with DNA. The compound forms covalent bonds with the N2 position of deoxyguanosine in DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which are involved in the recognition and repair of DNA damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (+)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine

- (-)-trans-anti-benzo[a]pyrene diol epoxide-deoxyguanosine

- (+)-trans-anti-benzo[a]pyrene diol epoxide-deoxyguanosine

Uniqueness

(-)-cis-anti-benzo[a]pyrene diol epoxide-deoxyguanosine is unique due to its specific stereochemistry, which influences its interaction with DNA and its biological effects. The cis-anti configuration is particularly significant in the formation of stable DNA adducts and the subsequent biological outcomes.

Eigenschaften

CAS-Nummer |

66113-73-3 |

|---|---|

Molekularformel |

C₃₀H₂₇N₅O₇ |

Molekulargewicht |

569.56 |

Synonyme |

[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine; Benzo[a]pyrene Guanosine deriv.; (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)